
NH-bis(PEG2-Boc)
Descripción general
Descripción
NH-bis(PEG2-Boc): is a polyethylene glycol derivative containing an amino group with two tert-butoxycarbonyl (Boc) protected amines. This compound is widely used in various fields due to its unique chemical properties, particularly in the synthesis of polyethylene glycol-based linkers and conjugates.
Mecanismo De Acción
Target of Action
NH-bis(PEG2-Boc) is a PEG-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
NH-bis(PEG2-Boc) joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This interaction enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation . By linking a ligand for the target protein with a ligand for an E3 ubiquitin ligase, NH-bis(PEG2-Boc) facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
Pegylation, the process of attaching peg chains to molecules, can increase solubility and stability and reduce immunogenicity of peptides and proteins . This suggests that NH-bis(PEG2-Boc) may have favorable ADME properties.
Result of Action
The result of NH-bis(PEG2-Boc)'s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of NH-bis(PEG2-Boc) is influenced by the intracellular environment, as it leverages the ubiquitin-proteasome system for protein degradation . The compound’s efficacy and stability may also be affected by the pH level, as the Boc protected amines can be deprotected under acidic conditions .
Análisis Bioquímico
Biochemical Properties
NH-bis(PEG2-Boc) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The amino group in NH-bis(PEG2-Boc) is reactive with carboxylic acids, activated NHS ester, carbonyls . The protected amines can be deprotected by acidic conditions .
Cellular Effects
NH-bis(PEG2-Boc) has profound effects on various types of cells and cellular processes. It influences cell function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
NH-bis(PEG2-Boc) exerts its effects at the molecular level through a variety of mechanisms. It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG2-Boc) typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl-protected amines. The process includes:
Reaction of Polyethylene Glycol with Boc-Protected Amines: The polyethylene glycol is reacted with tert-butoxycarbonyl-protected amines under controlled conditions to form the desired compound.
Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of NH-bis(PEG2-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of polyethylene glycol and Boc-protected amines are reacted in reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions: NH-bis(PEG2-Boc) undergoes various chemical reactions, including:
Deprotection: The Boc-protected amines can be deprotected under acidic conditions to yield free amines.
Amide Bond Formation: The amino group can react with carboxylic acids or activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions:
Acidic Conditions: Used for deprotection of Boc groups.
Carboxylic Acids and Activated Esters: Used for amide bond formation.
Reductive Amination Reagents: Such as sodium cyanoborohydride for reductive amination reactions.
Major Products:
Free Amines: Obtained after deprotection.
Amide Derivatives: Formed through amide bond formation reactions.
C-N Bonded Compounds: Resulting from reductive amination.
Aplicaciones Científicas De Investigación
NH-bis(PEG2-Boc) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of polyethylene glycol-based conjugates and linkers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Comparación Con Compuestos Similares
NH-bis(PEG2-propargyl): A polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs).
Boc-NH-PEG-NH2: A linear heterobifunctional polyethylene glycol reagent containing an amine group and a Boc-protected amine.
NH-bis(C2-PEG2-NH-Boc): Another polyethylene glycol-based linker used in the synthesis of PROTACs.
Uniqueness: NH-bis(PEG2-Boc) is unique due to its dual Boc-protected amines, which provide versatility in various chemical reactions. Its ability to form stable linkages with a wide range of molecules makes it a valuable compound in multiple scientific and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N3O8/c1-21(2,3)32-19(26)24-9-13-30-17-15-28-11-7-23-8-12-29-16-18-31-14-10-25-20(27)33-22(4,5)6/h23H,7-18H2,1-6H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWCLJWOXGQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



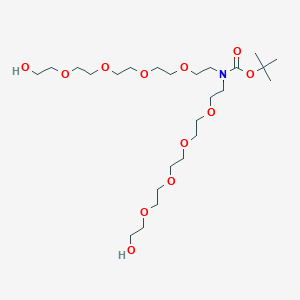
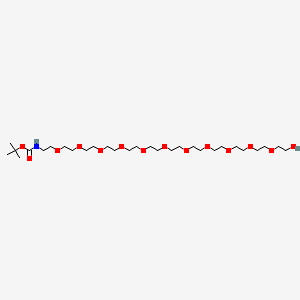
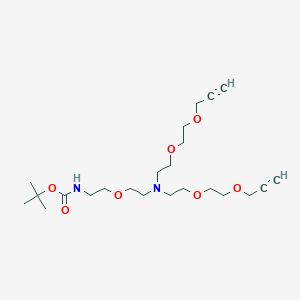
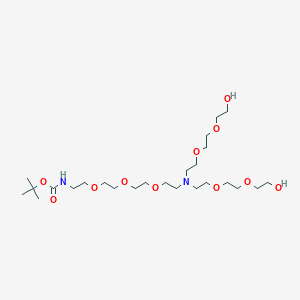
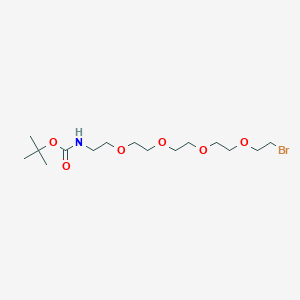




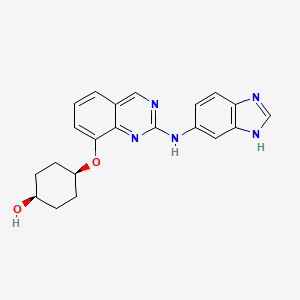
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


